Desacetyl Diltiazem-d3 is primarily used as an internal standard (IS) in quantitative mass spectrometry (MS) experiments involving Diltiazem, its parent drug. An internal standard is a compound with similar chemical properties to the analyte (Diltiazem) but with a distinct mass. This allows for the accurate quantification of the analyte by comparing its signal intensity to that of the IS. The "d3" portion of the name indicates the presence of three deuterium atoms, which slightly increases the mass of Desacetyl Diltiazem-d3 compared to the unlabeled Desacetyl Diltiazem. This mass difference allows for easy separation and identification during MS analysis [].
Desacetyl Diltiazem-d3 can also be used as a tool to investigate the metabolism of Diltiazem. Diltiazem undergoes various metabolic transformations in the body, with Desacetyl Diltiazem being one of its major metabolites. By administering Desacetyl Diltiazem-d3 alongside Diltiazem, researchers can track the metabolic fate of the drug by monitoring the presence and abundance of labeled Desacetyl Diltiazem-d3 in biological samples like blood or urine. This approach helps researchers understand the body's processing of Diltiazem and potential differences in metabolism across individuals or under specific conditions [].
While not as common, Desacetyl Diltiazem-d3 may be employed in preclinical studies to explore the potential pharmacological effects of Desacetyl Diltiazem itself. However, it is crucial to note that the presence of deuterium atoms can sometimes alter the biological properties of a molecule. Therefore, the findings obtained using Desacetyl Diltiazem-d3 might not directly translate to the unlabeled metabolite. Further investigation with the non-deuterated form is necessary to confirm any observed effects [].
Desacetyl Diltiazem-d3 is a stable isotope-labeled derivative of Desacetyl Diltiazem, which is itself a metabolite of Diltiazem, a well-known non-dihydropyridine calcium channel blocker. The compound has the molecular formula CHDNOS and a molecular weight of approximately 375.50 g/mol . The presence of deuterium (D) in its structure allows for enhanced tracking and quantification in biochemical studies, particularly in pharmacokinetics and metabolic profiling.
Desacetyl Diltiazem-d3 itself likely has no inherent pharmacological activity. Its primary value lies in its role as a tracer molecule. Because it originates from Diltiazem metabolism but incorporates deuterium, scientists can use it to investigate the metabolic fate of Diltiazem in the body []. By analyzing the distribution and excretion of Desacetyl Diltiazem-d3, researchers can gain insights into Diltiazem's absorption, metabolism, and elimination pathways.
Desacetyl Diltiazem-d3 exhibits biological activities similar to those of Diltiazem, primarily functioning as a calcium channel blocker. Its mechanisms include:
The compound's unique isotopic labeling allows for precise studies on its pharmacokinetics and metabolism in vivo.
The synthesis of Desacetyl Diltiazem-d3 typically involves:
Desacetyl Diltiazem-d3 serves several applications in research and clinical settings:
Interaction studies involving Desacetyl Diltiazem-d3 focus on its effects when combined with other medications:
Several compounds share structural or functional similarities with Desacetyl Diltiazem-d3. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Diltiazem | Calcium Channel Blocker | Antihypertensive | Parent compound; widely used in clinical practice |
Desacetyl Diltiazem | Metabolite | Cardiovascular health | Active metabolite contributing to vasodilation |
O-Desacetyl-N-desmethyl Diltiazem-d3 | Isotope-labeled | Research | Used for tracing metabolic pathways |
Nifedipine | Calcium Channel Blocker | Antihypertensive | Dihydropyridine structure; different mechanism of action |
Verapamil | Calcium Channel Blocker | Antiarrythmic | Non-dihydropyridine; affects heart rate more significantly |
Desacetyl Diltiazem-d3 stands out due to its isotopic labeling, which facilitates advanced research methodologies not available with its non-labeled counterparts. This makes it particularly valuable in pharmacological studies focused on drug metabolism and interactions.